molecular formula C22H19NO3 B2767413 N-(2-phenoxyethyl)-9H-xanthene-9-carboxamide CAS No. 1105208-93-2

N-(2-phenoxyethyl)-9H-xanthene-9-carboxamide

Cat. No.: B2767413
CAS No.: 1105208-93-2
M. Wt: 345.398
InChI Key: YAXRGFPOWDLYPG-UHFFFAOYSA-N
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Description

N-(2-phenoxyethyl)-9H-xanthene-9-carboxamide is a synthetic carboxamide derivative featuring a xanthene core substituted with a phenoxyethyl group at the carboxamide nitrogen. The xanthene scaffold, known for its planar tricyclic structure, is widely utilized in medicinal chemistry and materials science due to its photostability and tunable electronic properties .

Properties

IUPAC Name

N-(2-phenoxyethyl)-9H-xanthene-9-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19NO3/c24-22(23-14-15-25-16-8-2-1-3-9-16)21-17-10-4-6-12-19(17)26-20-13-7-5-11-18(20)21/h1-13,21H,14-15H2,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YAXRGFPOWDLYPG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OCCNC(=O)C2C3=CC=CC=C3OC4=CC=CC=C24
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-phenoxyethyl)-9H-xanthene-9-carboxamide typically involves the reaction of 9H-xanthene-9-carboxylic acid with 2-phenoxyethylamine. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond. The reaction is conducted in an organic solvent such as dichloromethane or dimethylformamide at room temperature or slightly elevated temperatures to achieve good yields .

Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to enhance the efficiency and scalability of the process. The use of automated systems and optimized reaction conditions can lead to higher yields and purity of the final product. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions: N-(2-phenoxyethyl)-9H-xanthene-9-carboxamide can undergo various chemical reactions, including:

    Oxidation: The phenoxyethyl group can be oxidized to form corresponding phenoxyacetic acid derivatives.

    Reduction: The carboxamide group can be reduced to form the corresponding amine.

    Substitution: The aromatic rings in the xanthene core and phenoxyethyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic or basic conditions.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride in anhydrous solvents.

    Substitution: Electrophiles such as halogens or nitro groups in the presence of Lewis acids like aluminum chloride.

Major Products Formed:

    Oxidation: Phenoxyacetic acid derivatives.

    Reduction: Corresponding amines.

    Substitution: Halogenated or nitrated xanthene derivatives.

Mechanism of Action

The mechanism of action of N-(2-phenoxyethyl)-9H-xanthene-9-carboxamide involves its interaction with specific molecular targets and pathways. In the context of its anti-tuberculosis activity, the compound is believed to inhibit the synthesis of essential components of the bacterial cell wall, leading to cell death . The exact molecular targets and pathways involved in its action are still under investigation, but it is thought to interfere with enzymes critical for bacterial survival.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table compares N-(2-phenoxyethyl)-9H-xanthene-9-carboxamide with key analogs, focusing on structural features, synthesis, and properties:

Compound Name Molecular Formula Molecular Weight Substituent Key Properties/Applications Reference
This compound C22H19NO3 345.40 2-phenoxyethyl Hypothesized improved lipophilicity; potential drug scaffold
N-(2-cyanophenyl)-9H-xanthene-9-carboxamide C21H14N2O2 326.36 2-cyanophenyl High photostability; used in fluorescence studies
N-(2-methoxyethyl)-9H-xanthene-9-carboxamide C17H17NO3 283.32 2-methoxyethyl Moderate solubility; logP = 1.8
N-[2-(diethylamino)ethyl]-N-phenyl-...* C26H29ClN2O2 436.97 diethylaminoethyl Ionizable amine; potential CNS drug candidate
9-Oxo-9H-xanthene-2-carboxylic acid derivatives Varies Varies Carboxylic acid Antiallergic activity; synthesized via Ullmann coupling

*Hydrochloride salt form of a related compound.

Structural and Functional Differences

  • Substituent Effects: The 2-phenoxyethyl group in the target compound introduces steric bulk and increased lipophilicity (predicted logP > 3.5) compared to smaller groups like methoxyethyl (logP = 1.8) . This may enhance blood-brain barrier penetration, making it suitable for neuroactive drug development. Electron-withdrawing groups (e.g., 2-cyanophenyl in ) reduce electron density on the xanthene core, altering fluorescence properties. In contrast, the phenoxyethyl group is electron-neutral, preserving the core’s native electronic profile.
  • Synthesis Routes: Analogous compounds (e.g., acridine carboxamides ) are synthesized via coupling of acid chlorides with amines in methanol, followed by HCl/ether precipitation. A similar route is plausible for the target compound using 9H-xanthene-9-carboxylic acid chloride and 2-phenoxyethylamine. Carboxyxanthones (e.g., 9-oxo-9H-xanthene-2-carboxylic acid ) employ Ullmann coupling and Friedel-Crafts acylation, but these methods focus on carboxylic acids rather than carboxamides.

Physicochemical Properties

  • Melting Points : While data for the target compound is unavailable, structurally related carboxamides exhibit melting points between 160–240°C , suggesting similar thermal stability.
  • Solubility: The phenoxyethyl group likely reduces aqueous solubility compared to polar derivatives (e.g., N-(2-hydroxyethyl)-9-oxo-9H-xanthene-2-carboxamide ), necessitating formulation optimization for biological studies.

Biological Activity

N-(2-phenoxyethyl)-9H-xanthene-9-carboxamide is a compound of interest due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential applications in medicinal chemistry.

  • Chemical Formula : C₁₈H₁₉NO₃
  • Molecular Weight : 345.398 g/mol
  • CAS Number : 1105208-93-2

1. Antimicrobial Properties

This compound has demonstrated significant antimicrobial activity. In vitro studies indicate that it effectively inhibits the growth of various bacterial strains, including Mycobacterium tuberculosis, which is critical for developing new anti-tuberculosis agents.

2. Antioxidant Activity

The compound exhibits antioxidant properties, which are essential for combating oxidative stress in biological systems. Research has shown that it can scavenge free radicals, thereby protecting cells from oxidative damage.

3. Anticancer Potential

Preliminary studies suggest that this compound may have anticancer effects. It has been observed to induce apoptosis in cancer cell lines, making it a candidate for further investigation in cancer therapeutics .

The biological activity of this compound is attributed to its interaction with specific molecular targets:

  • Inhibition of Cell Wall Synthesis : In the context of its anti-tuberculosis activity, the compound inhibits the synthesis of essential components of the bacterial cell wall, leading to cell death.
  • Apoptosis Induction : The compound triggers apoptotic pathways in cancer cells, which is crucial for its potential use as an anticancer agent .

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of this compound against multiple strains of bacteria. The results indicated a minimum inhibitory concentration (MIC) of 10 µg/mL against Mycobacterium tuberculosis, highlighting its potential as a therapeutic agent in treating tuberculosis.

Bacterial StrainMIC (µg/mL)
Mycobacterium tuberculosis10
Staphylococcus aureus15
Escherichia coli20

Case Study 2: Anticancer Activity

In another study, this compound was tested on leukemia cell lines. The compound showed IC50 values ranging from 5 to 15 µM, indicating significant cytotoxicity.

Cell LineIC50 (µM)
HL-60 (leukemia)5
K562 (chronic myeloid)10
MCF7 (breast cancer)15

Research Findings

Recent research highlights the versatility of this compound in various fields:

  • Medicinal Chemistry : Its potential as an anti-tuberculosis agent opens avenues for drug development targeting resistant strains.
  • Materials Science : The compound's unique photophysical properties make it suitable for applications in organic light-emitting diodes (OLEDs).
  • Biological Studies : Ongoing research into its antioxidant and antibacterial activities continues to reveal new therapeutic potentials.

Q & A

Q. How can photostability be assessed, and what are the implications for experimental design?

  • Methodological Answer :
  • Accelerated testing : Expose solutions to UV light (365 nm) and monitor degradation via HPLC. Calculate t₁/₂ using first-order kinetics .
  • Protection protocols : Use amber vials and minimize light exposure during assays. Add antioxidants (e.g., ascorbic acid) .
  • In vivo relevance : Correlate in vitro photostability with pharmacokinetic data (e.g., half-life in rodent models) .

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